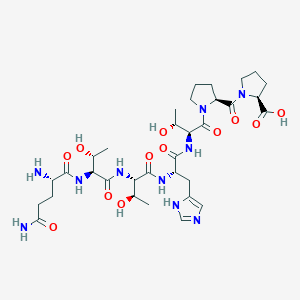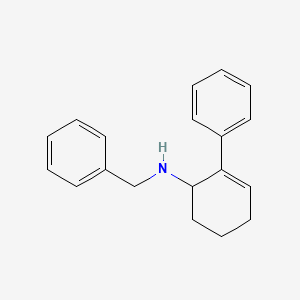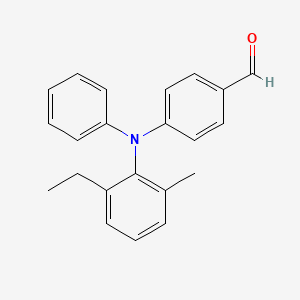
4-((2-Ethyl-6-methylphenyl)(phenyl)amino)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2-Ethyl-6-methylphenyl)(phenyl)amino)benzaldehyde is an organic compound with the molecular formula C22H21NO It is a derivative of benzaldehyde, where the aldehyde group is attached to a benzene ring substituted with a 2-ethyl-6-methylphenyl and a phenylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-((2-Ethyl-6-methylphenyl)(phenyl)amino)benzaldehyde typically involves the reaction of 2-ethyl-6-methylaniline with benzaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reagents used in this synthesis include hydrochloric acid and sodium borohydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-((2-Ethyl-6-methylphenyl)(phenyl)amino)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: 4-((2-Ethyl-6-methylphenyl)(phenyl)amino)benzoic acid.
Reduction: 4-((2-Ethyl-6-methylphenyl)(phenyl)amino)benzyl alcohol.
Substitution: 4-((2-Ethyl-6-methylphenyl)(phenyl)amino)-2-nitrobenzaldehyde.
Applications De Recherche Scientifique
4-((2-Ethyl-6-methylphenyl)(phenyl)amino)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-((2-Ethyl-6-methylphenyl)(phenyl)amino)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
- 4-((2-Methylphenyl)(phenyl)amino)benzaldehyde
- 4-((2-Ethylphenyl)(phenyl)amino)benzaldehyde
- 4-((2-Methyl-6-ethylphenyl)(phenyl)amino)benzaldehyde
Comparison: 4-((2-Ethyl-6-methylphenyl)(phenyl)amino)benzaldehyde is unique due to the presence of both ethyl and methyl groups on the phenyl ring, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different physicochemical properties and biological effects, making it a valuable subject of study in various research fields.
Propriétés
Numéro CAS |
256660-20-5 |
|---|---|
Formule moléculaire |
C22H21NO |
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
4-(N-(2-ethyl-6-methylphenyl)anilino)benzaldehyde |
InChI |
InChI=1S/C22H21NO/c1-3-19-9-7-8-17(2)22(19)23(20-10-5-4-6-11-20)21-14-12-18(16-24)13-15-21/h4-16H,3H2,1-2H3 |
Clé InChI |
BGWMXUZJAAUVIB-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC(=C1N(C2=CC=CC=C2)C3=CC=C(C=C3)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


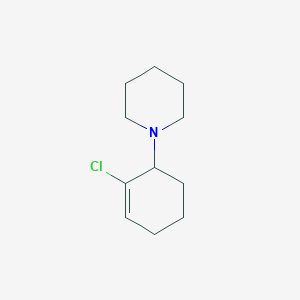

![1-[2,6-Dichloro-4-(fluoromethyl)phenyl]-3-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B14240926.png)
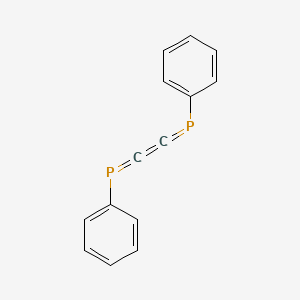
![Benzyl [5-hydroxy-4-(methylamino)pentyl]carbamate](/img/structure/B14240938.png)
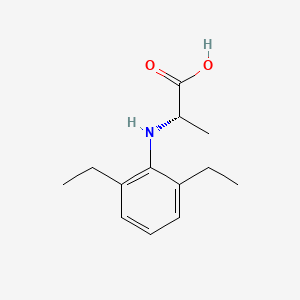
![4-[4-(3-Chlorophenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14240951.png)
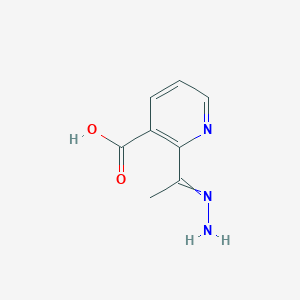
![7-Oxatricyclo[4.3.3.01,6]dodeca-3,8-diene-9-carbaldehyde](/img/structure/B14240957.png)
![2H-Indol-2-one, 3-[(2-chlorophenyl)methylene]-1,3-dihydro-](/img/structure/B14240970.png)
![4-Nitro-6-(3-{4-[(E)-phenyldiazenyl]phenyl}triazan-1-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14240976.png)
